2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid
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Overview
Description
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid typically involves the use of starting materials that contain the imidazole ring. One common method involves the reaction of imidazole derivatives with appropriate amino and thioic acid groups under controlled conditions. For instance, the recrystallized starting materials can be refluxed at 60°C in double-distilled water for 36 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic medium.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure.
Imidazole-4-acetic acid: Another compound with an imidazole ring but different functional groups.
2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: A methylated derivative of the compound.
Uniqueness
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid is unique due to the presence of both amino and thioic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63798-18-5 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanethioic S-acid |
InChI |
InChI=1S/C6H9N3OS/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11) |
InChI Key |
VSHRVZCUVVACJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)S)N |
Origin of Product |
United States |
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